molecular formula C4H8O2 B562718 (S)-(+)-3-Hydroxytetrahydrofuran-d4 CAS No. 1217718-57-4

(S)-(+)-3-Hydroxytetrahydrofuran-d4

Cat. No.: B562718
CAS No.: 1217718-57-4
M. Wt: 92.13
InChI Key: XDPCNPCKDGQBAN-UGKISTHKSA-N
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Description

(S)-(+)-3-Hydroxytetrahydrofuran-d4 is a deuterated derivative of (S)-(+)-3-Hydroxytetrahydrofuran, a chiral compound with significant applications in various fields of chemistry and biology. The deuterium atoms in this compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, as they provide distinct signals that help in the elucidation of molecular structures.

Chemical Reactions Analysis

(S)-(+)-3-Hydroxytetrahydrofuran-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The deuterium atoms in the compound can also affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .

Comparison with Similar Compounds

(S)-(+)-3-Hydroxytetrahydrofuran-d4 is unique due to its deuterium atoms, which distinguish it from other similar compounds like (S)-(+)-3-Hydroxytetrahydrofuran and ®-3-Hydroxytetrahydrofuran. These deuterium atoms provide distinct advantages in analytical techniques, making this compound a valuable tool in research . Similar compounds include ®-3-Hydroxytetrahydrofuran, (S)-3-Hydroxybutyrolactone, and ®-3-Hydroxybutyrolactone .

Properties

IUPAC Name

(3S)-2,2,5,5-tetradeuteriooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-UGKISTHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662028
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217718-57-4
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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